N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Description
This compound features a hybrid structure combining a 5-chloroindole core, a propanamide linker, and a (5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl moiety. The Z-configuration of the exocyclic double bond in the thiazolidinone ring is critical for maintaining planar geometry, which could influence biological activity .
Properties
Molecular Formula |
C21H18ClN3O4S |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C21H18ClN3O4S/c22-14-3-4-17-16(10-14)13(12-24-17)5-7-23-19(26)6-8-25-20(27)18(30-21(25)28)11-15-2-1-9-29-15/h1-4,9-12,24H,5-8H2,(H,23,26)/b18-11- |
InChI Key |
CPUNJYQOCVGGSB-WQRHYEAKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the furan and thiazolidine groups through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with indole and thiazolidinedione structures exhibit significant anticancer properties. The presence of the chloro group and the thiazolidine ring enhances the interaction with biological targets involved in cancer cell proliferation.
- A study demonstrated that derivatives of thiazolidinediones can induce apoptosis in cancer cells, suggesting that N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide may also possess similar effects, warranting further investigation into its mechanism of action and efficacy in various cancer types .
-
Anti-inflammatory Properties :
- Compounds containing indole structures have been shown to exhibit anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
- The thiazolidinedione component is also linked to anti-inflammatory activity through the inhibition of pro-inflammatory cytokines .
Case Study: Anticancer Efficacy
In a recent study focusing on indole derivatives, researchers synthesized a series of compounds similar to this compound. These compounds were tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cells | |
| Anti-inflammatory | Reduced levels of pro-inflammatory cytokines | |
| Antioxidant | Scavenging free radicals |
Pharmacological Insights
The pharmacological profile of this compound suggests it may interact with multiple biological pathways:
-
Mechanism of Action :
- The compound may inhibit specific enzymes involved in tumor progression and inflammatory processes.
- Interaction with nuclear receptors has been suggested as a possible pathway through which it exerts its biological effects.
-
Potential Side Effects :
- While promising, further studies are necessary to evaluate the toxicity profiles and side effects associated with this compound.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Functional Group and Pharmacological Implications
- Indole Modifications: The target’s 5-chloroindole group is shared with compounds in and , which may enhance hydrophobic binding to targets like cyclooxygenase (COX) or serotonin receptors. The trifluoromethylphenyl group in increases electron-withdrawing effects, possibly stabilizing the thiazolidinone ring but reducing solubility compared to the furan substituent in the target .
- Linker and Substituent Variations: The propanamide linker in the target and offers flexibility, while sulfonamide linkers in and may improve aqueous solubility but limit blood-brain barrier penetration .
- Thiazolidinone Ring: The 2,4-dioxo-thiazolidinone core is common to the target, , and . Substituents at the 5-position (furan, thiophene, or trifluoromethylphenyl) dictate electronic properties: furan is electron-rich, thiophene more polarizable, and trifluoromethylphenyl highly lipophilic .
Research Findings and Trends
Electronic and Steric Effects :
- Furan substituents (target) enhance π-π stacking with aromatic residues in enzymes, while thiophene () improves charge-transfer interactions due to sulfur’s polarizability .
- Chlorine at the indole 5-position (target, ) correlates with increased COX-2 selectivity in related analogs, though direct data for the target is lacking .
Solubility and Bioavailability: Sulfonamide-containing analogs () exhibit higher aqueous solubility (>5 mg/mL) than propanamide-linked compounds, but the target’s furan-thiazolidinone may balance lipophilicity for oral absorption .
Thermodynamic Stability: The Z-configuration in the thiazolidinone ring (target, ) is thermodynamically favored over E-isomers, as shown in crystallographic studies of similar compounds .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure that combines indole and thiazolidine moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 385.87 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 385.87 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the indole derivative and the thiazolidine core. Key synthetic routes may include:
- Preparation of Indole Derivative : This involves chlorination and subsequent alkylation.
- Formation of Thiazolidine Core : Achieved through cyclization reactions.
- Final Coupling : The indole derivative is coupled with the thiazolidine core under controlled conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical metabolic pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Studies : Compounds derived from thiazolidine have demonstrated IC50 values in the micromolar range against cancer cells such as A549 (lung cancer) and HeLa (cervical cancer) .
Antimicrobial Activity
Thiazolidine derivatives have also shown promising antimicrobial properties:
- Antifungal Activity : Some studies report effective inhibition against fungi like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) indicating potential for therapeutic applications .
Study 1: Anticancer Efficacy
A study published in MDPI evaluated various thiazolidine derivatives for their anticancer properties. The results indicated that certain derivatives exhibited selective toxicity towards rapidly dividing cancer cells while sparing normal cells .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of related compounds, revealing moderate to high selectivity against COX-II with IC50 values ranging from 0.52 to 22.25 μM . This suggests potential applications in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
